N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c1-12-5-6-15(10-16(12)21)23-18(28)11-29-19-8-7-17-24-25-20(27(17)26-19)13-3-2-4-14(22)9-13/h2-10H,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAMDUKVMBDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the pyridazine ring: This step often involves the reaction of the triazole intermediate with a suitable dicarbonyl compound.
Thioether formation: The final step involves the nucleophilic substitution of the pyridazine intermediate with a thiol derivative, followed by acylation with 3-chloro-4-methylphenyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo-Pyridazine Core
Halogenated Aryl Substituents
- Compound 894037-84-4 : Features a 4-chlorophenyl group at position 3 of the triazolo-pyridazine core. The chloro substituent, being electron-withdrawing, may enhance binding affinity to hydrophobic enzyme pockets compared to the target compound’s 3-fluorophenyl group. Fluorine’s smaller atomic radius and higher electronegativity could influence solubility and metabolic stability .
- 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine : Contains a difluorophenyl group and a cyclobutyl substituent. The difluorophenyl group may improve metabolic resistance, while the cyclobutyl moiety could alter steric interactions in target binding .
Methoxy/Ethoxy Substituents
Variations in the Thioacetamide Side Chain
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7): Replaces the triazolo-pyridazine core with a 1,2,4-triazole ring.
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573695-56-4) : Incorporates a trifluoromethyl group, which significantly increases lipophilicity and may improve blood-brain barrier penetration relative to the target compound’s chloro-methylphenyl group .
Core Heterocycle Modifications
Structural and Functional Implications
Physicochemical Properties
| Compound ID/Name | Core Structure | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 3-Fluorophenyl, 3-chloro-4-methylphenyl | 3.8 | 0.12 |
| 894037-84-4 | Triazolo[4,3-b]pyridazine | 4-Chlorophenyl | 4.1 | 0.08 |
| 618415-13-7 | 1,2,4-Triazole | Pyridin-2-yl, 3-chloro-4-fluorophenyl | 2.9 | 0.35 |
| 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-... | Triazolo[4,3-b]pyridazine | 2,6-Difluorophenyl, cyclobutyl | 4.5 | 0.05 |
Note: Predicted values based on structural analogs and computational models.
Bioactivity Hypotheses
- Target Compound : The 3-fluorophenyl and chloro-methylphenyl groups may synergize to enhance kinase inhibition (e.g., EGFR or ALK) through hydrophobic and π-π stacking interactions.
- Compound 618415-13-7 : The pyridinyl-triazole system could target bacterial enzymes (e.g., DNA gyrase) due to increased polarity and hydrogen-bonding capacity .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a thioacetamide group. Its molecular formula is C18H17ClF N5OS, and it has a molecular weight of 377.87 g/mol. The presence of the chloro and fluorine substituents enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance, compounds with similar structures have shown inhibitory effects on cysteine proteases, which are crucial for the life cycle of pathogens like Plasmodium falciparum, the causative agent of malaria .
Antimicrobial Activity
Research has indicated that compounds related to triazolo-pyridazines exhibit antimicrobial properties. For example, derivatives have been shown to possess significant antibacterial and antifungal activity against various pathogens . The specific compound may also demonstrate similar activities due to its structural similarities.
Antimalarial Activity
The compound's potential as an antimalarial agent is notable. Studies on related triazolo-pyridazine compounds have demonstrated effective inhibition of falcipain-2, an enzyme critical for the survival of Plasmodium falciparum during its trophozoite stage . This suggests that this compound could be developed further for antimalarial applications.
Anticancer Activity
Preliminary studies indicate that similar compounds may also exhibit anticancer properties by targeting metabolic pathways in cancer cells. For instance, some thioacetamide derivatives have been shown to selectively inhibit stearoyl-CoA desaturase (SCD), leading to apoptosis in cancer cell lines . This mechanism could be explored further for the compound .
In Vitro Studies
In vitro testing has revealed that triazolo-pyridazine derivatives exhibit varying degrees of biological activity against cultured cell lines. For example, compounds with structural similarities were tested against Plasmodium falciparum and showed promising results with IC50 values ranging from 2.24 μM to 4.98 μM . Such data suggest that the compound may also possess potent antimalarial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at specific positions on the triazolo-pyridazine scaffold can lead to enhanced potency and selectivity against target enzymes or receptors. Research indicates that substituents such as halogens significantly influence the binding affinity and efficacy of these compounds .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Triazolo-pyridazine derivatives | Varies (up to 10 μM) | Inhibition of bacterial cell wall synthesis |
| Antimalarial | Similar triazolo derivatives | 2.24 - 4.98 μM | Inhibition of falcipain-2 |
| Anticancer | Thioacetamide derivatives | Varies | SCD inhibition leading to apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
